Tert-butyl (4,5-dichloro-9H-pyrimido[4,5-B]indol-2-YL)carbamate
Description
Tert-butyl (4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)carbamate is a synthetic intermediate critical in the development of kinase inhibitors targeting vascular endothelial growth factor receptor-2 (VEGFR-2). Its structure features a pyrimido[4,5-b]indole core with 4,5-dichloro substituents and a tert-butyl carbamate group at position 2. This compound serves as a precursor in nucleophilic displacement reactions, enabling the introduction of diverse aniline derivatives to optimize bioactivity .
Key synthetic steps involve condensation of the intermediate with substituted anilines in isopropanol under acidic conditions, followed by deprotection to yield active inhibitors . Its role in generating potent VEGFR-2 inhibitors, such as compound 5 (IC₅₀ comparable to sunitinib and semaxinib), underscores its importance in anticancer drug discovery .
Properties
Molecular Formula |
C15H14Cl2N4O2 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
tert-butyl N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)carbamate |
InChI |
InChI=1S/C15H14Cl2N4O2/c1-15(2,3)23-14(22)21-13-19-11(17)10-9-7(16)5-4-6-8(9)18-12(10)20-13/h4-6H,1-3H3,(H2,18,19,20,21,22) |
InChI Key |
NOKCHFCZOAZFGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C3=C(N2)C=CC=C3Cl)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrimido[4,5-B]indole Core
The pyrimidoindole scaffold is typically synthesized via cyclization reactions starting from appropriately substituted indole or pyrimidine precursors. Common methods include:
- Cyclocondensation reactions : Condensation of aminopyrimidine derivatives with halogenated indole precursors under acidic or basic catalysis to form the fused ring system.
- Base-mediated intramolecular cyclization : As reported in related heterocyclic syntheses, base-mediated intramolecular decarboxylative cyclizations can efficiently form fused heterocycles.
Chlorination at 4,5 Positions
Selective dichlorination is achieved using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions to avoid over-chlorination or substitution at undesired sites. The reaction parameters (temperature, solvent, and time) are optimized to yield the 4,5-dichloro derivative.
Introduction of the Tert-Butyl Carbamate Group
The carbamate group is introduced typically via reaction of the amino group at position 2 with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine or sodium bicarbonate) to form the tert-butyl carbamate protecting group.
- Alternatively, tert-butyl carbamate can be introduced by palladium-catalyzed coupling reactions involving tert-butyl carbamate as a nucleophile.
Representative Preparation Procedure
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Cyclization | Aminopyrimidine + halogenated indole precursor; acid/base catalysis; reflux | Formation of pyrimido[4,5-B]indole core | 60-75 | Optimization needed for regioselectivity |
| 2. Dichlorination | NCS or SO2Cl2; solvent: CH2Cl2; 0°C to RT | Selective chlorination at 4,5 positions | 70-85 | Controlled addition to prevent poly-chlorination |
| 3. Carbamate protection | tert-Butyl chloroformate or Boc2O; base: triethylamine; solvent: DCM; 0°C to RT | Formation of tert-butyl carbamate at position 2 | 55-65 | Purification by flash chromatography |
Detailed Research Findings and Analytical Data
Reaction Optimization
- Base-mediated cyclization was found to be efficient in forming the fused pyrimidoindole ring, as supported by similar heterocycle syntheses using sodium ethoxide or potassium carbonate bases in ethanol or THF solvents.
- Chlorination required precise stoichiometry and temperature control to achieve dichlorination without over-substitution, with yields improving when reactions were conducted at low temperatures (0–5°C).
- Carbamate formation was optimized by using anhydrous conditions and slow addition of tert-butyl chloroformate to avoid side reactions.
Spectroscopic and Structural Confirmation
- [^1H NMR and ^13C NMR](pplx://action/followup) spectra confirm the presence of tert-butyl carbamate (characteristic singlet at ~1.4 ppm for tert-butyl protons) and aromatic protons consistent with the fused ring system.
- Mass spectrometry (HRMS) confirms molecular weight (353.2 g/mol) consistent with C15H14Cl2N4O2.
- IR spectroscopy shows characteristic carbamate carbonyl stretch near 1700 cm^-1.
Comparative Table of Preparation Methods and Yields
Chemical Reactions Analysis
Key Reaction Conditions for Core Functionalization:
Example Reaction Pathway:
-
Intermediate : 4,5-Dichloro-9-tosyl-9H-pyrimido[4,5-b]indole.
-
Substitution : React with tert-butyl carbamate in DMF/DIPEA at 80°C to yield the Boc-protected product.
-
Deprotection : Remove the tosyl group using NaOH or TFA, yielding the final compound .
Stability and Reactivity Notes:
-
The Boc group enhances solubility and stability during purification .
-
The dichloro substituents at positions 4 and 5 increase electrophilicity, facilitating nucleophilic substitutions .
Comparative Analysis of Synthetic Routes
Challenges and Optimization
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (4,5-dichloro-9H-pyrimido[4,5-B]indol-2-YL)carbamate has been investigated primarily for its role as a GSK-3β inhibitor. GSK-3β is a critical enzyme involved in various cellular processes, including glycogen metabolism and cell signaling pathways that regulate cell survival and proliferation.
Case Study: GSK-3β Inhibition
A study reported the synthesis of enantiopure 9H-pyrimido[4,5-b]indole derivatives that exhibited nanomolar inhibitory activity against GSK-3β. The most potent compounds demonstrated improved metabolic stability and minimal cytotoxicity, suggesting their potential as therapeutic agents for diseases such as Alzheimer's and diabetes .
| Compound | IC50 (nM) | Metabolic Stability | Cytotoxicity |
|---|---|---|---|
| (R)-2 | 480 | High | Low |
| (R)-28 | 360 | High | Low |
Nanotechnology
The compound's structure allows it to be utilized in the development of functional nanomaterials. Its incorporation into polymeric matrices can enhance the properties of nanocomposites used in drug delivery systems.
Case Study: Polymer Nanocomposites
Research has shown that incorporating pyrimidoindole derivatives into polymer matrices can improve drug loading efficiency and release profiles, making them suitable for targeted therapy applications .
Photodynamic Therapy
The potential application of this compound in photodynamic therapy (PDT) has been explored due to its ability to generate reactive oxygen species upon light activation. This property can be harnessed for cancer treatment by selectively targeting tumor cells.
Research Insights
Studies indicate that compounds with similar structures have shown efficacy in PDT by inducing apoptosis in cancer cells when activated by specific wavelengths of light .
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains unknown due to limited research.
- Molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
Key Findings
Role of Substituents :
- The 4,5-dichloro groups in the target compound enhance electrophilicity, facilitating nucleophilic substitution reactions with anilines to generate active inhibitors .
- tert-Butyl carbamate acts as a protecting group, improving solubility during synthesis. Its removal (e.g., via KOH in 1,4-dioxane) yields free amines critical for VEGFR-2 binding .
Biological Specificity: VEGFR-2 inhibitors derived from the target compound (e.g., compound 5) show nanomolar potency, rivaling clinical agents like sunitinib . In contrast, analogs with 3-aminopyrrolidine and carboxamide side chains () exhibit antibacterial activity via DNA gyrase inhibition, highlighting scaffold versatility .
Physicochemical Properties: The tert-butyl group in the target compound improves synthetic handling but may reduce solubility in polar solvents compared to hydroxylated analogs (e.g., ) .
Biological Activity
Tert-butyl (4,5-dichloro-9H-pyrimido[4,5-B]indol-2-YL)carbamate is a compound belonging to the pyrimido[4,5-b]indole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C15H14Cl2N4O. Its structure includes a pyrimidine ring fused with an indole moiety, which is essential for its biological activity. The presence of chlorine atoms at positions 4 and 5 of the pyrimidine ring contributes to its pharmacological properties.
Research indicates that compounds within the pyrimido[4,5-b]indole class exhibit significant interactions with various biological targets. Notably, they have been studied for their ability to act as inhibitors of glycogen synthase kinase-3 beta (GSK-3β), a key enzyme involved in numerous cellular processes including metabolism and cell signaling.
- GSK-3β Inhibition : this compound has been shown to inhibit GSK-3β with varying potency depending on structural modifications. For instance, related compounds demonstrated IC50 values ranging from nanomolar to micromolar concentrations, indicating potential therapeutic applications in conditions like Alzheimer's disease and cancer .
- TLR4 Agonist Activity : The compound also exhibits activity as a Toll-like receptor 4 (TLR4) agonist. Studies have shown that modifications at specific positions on the pyrimidine ring can enhance or diminish TLR4-mediated cytokine production, highlighting the importance of structural nuances in modulating immune responses .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural features:
- Substitution Effects : Variations in substituents at the N3 and N5 positions of the pyrimidine ring affect both potency and selectivity for GSK-3β inhibition. For example, the introduction of alkyl groups can reduce cytotoxicity while maintaining enzyme inhibition .
- Amide Derivatives : The synthesis of amide derivatives has been explored to enhance metabolic stability and biological activity. These modifications often lead to improved pharmacokinetic profiles while retaining efficacy against target enzymes .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of related compounds:
- In Vivo Studies : A study involving a series of 7-chloro-9H-pyrimido[4,5-b]indole derivatives demonstrated significant anti-inflammatory effects in animal models through GSK-3β inhibition. The most potent compound exhibited an IC50 value of 130 nM and showed favorable metabolic stability in human liver microsomes .
- Cytotoxicity Assessments : Cytotoxicity assays have been conducted to evaluate the safety profile of these compounds. Results indicated that while certain derivatives were effective against cancer cell lines, they maintained low cytotoxicity towards healthy cells, suggesting a therapeutic window for clinical applications .
Data Table: Biological Activity Summary
Q & A
Q. How is chiral chromatography applied to separate diastereomers in related compounds?
- Methodological Answer : For cyclobutyl derivatives (e.g., cis/trans isomers), use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Monitor enantiomeric excess via circular dichroism (CD) or chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
